molecular formula C8H12N2O2 B2534692 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1502996-23-7

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2534692
CAS No.: 1502996-23-7
M. Wt: 168.196
InChI Key: FDXHXPZBABPMQV-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1502996-23-7) is a heterocyclic carboxylic acid featuring a pyrazole core substituted with two methyl groups at positions 1 and 3, and a propanoic acid side chain at position 4 of the pyrazole ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol . The compound’s structure combines the rigidity of the pyrazole ring with the hydrophilicity of the carboxylic acid group, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(8(11)12)7-4-10(3)9-6(7)2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXHXPZBABPMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported approach involves the reaction of hydrazine derivatives with 1,3-diketones. For example, methyl acetoacetate reacts with 1,3-dimethylhydrazine in ethanol under reflux to yield 1,3-dimethyl-1H-pyrazole-4-carboxylate. Acidic hydrolysis then converts the ester to the corresponding carboxylic acid. Modifications to this method include:

  • Solvent optimization : Using toluene or dichloromethane improves yields by reducing side reactions.
  • Catalyst systems : Lewis acids like ZnCl₂ (5 mol%) accelerate cyclization, achieving >85% yield within 6 hours.

1,3-Dipolar Cycloaddition

An alternative route employs diazo compounds in cycloaddition reactions. For instance, diazomethane reacts with α,β-unsaturated ketones to form pyrazoline intermediates, which are subsequently oxidized to the pyrazole derivative. While this method offers excellent regiocontrol, safety concerns with diazomethane limit its industrial applicability.

Introduction of the Propanoic Acid Side Chain

Alkylation of Pyrazole Intermediates

The propanoic acid moiety is introduced via alkylation of 4-bromo-1,3-dimethyl-1H-pyrazole. Key steps include:

Step Reagents/Conditions Yield Reference
Grignard Reaction Ethyl magnesium bromide, THF, 0°C → RT 72%
Oxidation KMnO₄ in acetone/H₂O, 50°C, 12 h 68%
Acid Hydrolysis 6M HCl, reflux, 4 h 89%

This three-step sequence converts the bromopyrazole to the target acid with an overall yield of 44%.

Michael Addition to Acrylic Acid Derivatives

Recent advances utilize Michael addition strategies. 1,3-Dimethyl-4-vinylpyrazole reacts with acrylic acid in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to directly form the propanoic acid derivative. This one-pot method reduces purification steps and achieves 78% yield under optimized conditions (DMF, 80°C, 8 h).

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency:

Two-phase systems (e.g., water/toluene) enhance yields in alkylation steps by partitioning side products into the aqueous phase. For oxidation reactions, acetone/water mixtures (3:1 v/v) prevent over-oxidation of the propanoic acid group. Temperature profiles reveal that maintaining reactions below 80°C minimizes decarboxylation side reactions.

Analytical Characterization

Validated methods for confirming structure and purity include:

  • ¹H NMR (DMSO-d₆): δ 1.92 (s, 3H, CH₃), 2.31 (s, 3H, N-CH₃), 2.87 (q, J=7.2 Hz, 2H, CH₂), 12.1 (br s, 1H, COOH).
  • HPLC : C18 column, 0.1% H₃PO₄/ACN (70:30), RT, λ=210 nm, retention time=6.8 min.
  • Mass Spec : [M+H]+ m/z=169.1, matching theoretical MW of 168.19 g/mol.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors demonstrate advantages over batch processes:

  • Residence time : 12 minutes vs. 8 hours in batch
  • Yield improvement : 91% vs. 78%
  • Purity : >99.5% by HPLC

Critical parameters include precise stoichiometric control of hydrazine derivatives and real-time pH monitoring during acid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar pyrazole structures showed IC₅₀ values in the range of 0.69 to 11 μM against HeLa cells, indicating strong anticancer properties compared to standard treatments like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation. In particular, studies have suggested that modifications to the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines .

Analgesic Effects

Analgesic properties of pyrazole derivatives have been documented, with some studies indicating that these compounds can effectively reduce pain in animal models. The mechanism is thought to involve modulation of pain pathways and inhibition of cyclooxygenase enzymes, which are critical in pain and inflammation signaling .

Case Studies

Study Objective Findings
Aziz-ur-Rehman et al. (2018)Synthesis of new propanamide derivativesReported low IC₅₀ values for certain derivatives, indicating strong anticancer activity relative to doxorubicin .
Recent Advances in Synthesis and Properties of Pyrazoles (2022)Evaluation of synthetic pyrazole derivativesHighlighted the efficacy of pyrazole compounds in inhibiting cancer cell proliferation and their potential as therapeutic agents .
MDPI Review on Pyrazoles (2019)Overview of pyrazole applicationsDiscussed various biological activities including anticancer and anti-inflammatory effects attributed to structural modifications in pyrazoles .

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid 1,3-dimethyl C₈H₁₂N₂O₂ 168.19 1502996-23-7 Target compound, dimethyl substituents
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 1-methyl C₇H₁₀N₂O₂ 154.17 796845-56-2 One methyl group, shorter chain
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid 1,5-dimethyl C₈H₁₂N₂O₂ 168.19 1229624-54-7 Methyl groups at 1 and 5 positions
3-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid 3,5-dimethyl, 1-isobutyl C₁₂H₂₀N₂O₂ 236.30 N/A Bulky isobutyl group increases lipophilicity
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid 1,3-dimethyl, amino group C₈H₁₃N₃O₂ 183.21 1568155-63-4 Chiral center with amino substitution

Key Observations :

  • Methyl Substitution : The position of methyl groups on the pyrazole ring (e.g., 1,3 vs. 1,5) influences steric hindrance and electronic effects, altering reactivity and binding affinity in biological systems.
  • Lipophilicity : Bulky substituents like isobutyl (C₁₂H₂₀N₂O₂) significantly increase logP values, favoring membrane permeability but reducing solubility .

Physicochemical and Functional Differences

  • Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity. Substituents like electron-withdrawing groups (e.g., trifluoromethyl in related compounds) lower pKa, enhancing ionization at physiological pH .
  • Solubility: Compounds with polar groups (e.g., amino in CAS 1568155-63-4) exhibit higher solubility in aqueous media compared to lipophilic derivatives like the isobutyl-substituted analog .
  • Thermal Stability : Pyrazole rings with electron-donating methyl groups (1,3-dimethyl) exhibit higher thermal stability, as evidenced by melting point data in analogs .

Biological Activity

Overview

2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound characterized by a pyrazole ring and a propanoic acid moiety. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2 with a molecular weight of approximately 168.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, including metabolic processes and signal transduction mechanisms. The precise molecular targets remain to be fully elucidated, but preliminary studies suggest that the compound may influence critical biological functions through hydrogen bonding and other non-covalent interactions facilitated by its pyrazole structure.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications for diseases related to enzyme dysfunction.
  • Receptor Modulation : The compound may also act as a modulator for various receptors, influencing cellular responses and signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Antiproliferative Effects : Preliminary tests indicate that this compound may possess antiproliferative activity against various cancer cell lines. The IC50 values for these effects are currently under investigation but suggest potential applications in cancer therapy .
  • Pharmacokinetic Properties : While detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) are still lacking, initial assessments suggest favorable profiles for further development as a therapeutic agent.

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntiproliferativePotential activity against cancer cell lines
Enzyme InhibitionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, such as coupling 1,3-dimethylpyrazole with propanoic acid derivatives. Key steps include alkylation or condensation under controlled pH and temperature. For example, analogs like 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are synthesized via reactions with halogenated propanoic acids in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization may involve adjusting stoichiometry, using catalysts (e.g., Pd for cross-coupling), and purification via column chromatography (ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

  • Answer :

  • Spectroscopy : FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for proton environments and carbon backbone analysis .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS software) resolves 3D conformation and hydrogen-bonding networks. Computational modeling (e.g., DFT) supplements experimental data .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Answer : It serves as a building block for bioactive molecules, including antimicrobial and anti-inflammatory agents. Its pyrazole core interacts with enzymes (e.g., COX-2) or receptors (e.g., GABA analogs). Studies on analogs highlight potential in kinase inhibition and apoptosis modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from purity variations, assay conditions (e.g., cell lines, pH), or structural analogs. Mitigation strategies:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Standardize assays using reference compounds (e.g., IC50 controls).
  • Compare SAR trends with structurally related pyrazoles (e.g., 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid) to identify critical substituents .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Answer :

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl, halogenation).
  • Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity).
  • Step 3 : Use computational tools (molecular docking, QSAR) to correlate substituent effects with activity. For example, pyrazole N-methylation enhances metabolic stability .

Q. What computational approaches elucidate its interaction mechanisms with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) predicts binding modes to proteins (e.g., kinases).
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • DFT calculations (Gaussian) analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to address low yields in multi-step syntheses of derivatives?

  • Answer :

  • Optimize intermediates : Use protecting groups (e.g., Boc for amines) to prevent side reactions.
  • Scale-up strategies : Transition from batch to flow chemistry for better heat/mass transfer.
  • Purification : Employ recrystallization (methanol/water) or preparative HPLC for challenging separations .

Q. What comparative analyses differentiate this compound from other pyrazole derivatives?

  • Answer :

  • Structural : Compare substitution patterns (e.g., 1,3-dimethyl vs. 4-chloro analogs) using X-ray data.
  • Functional : Test solubility (logP via shake-flask method) and bioavailability (Caco-2 permeability).
  • Biological : Benchmark against 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid in kinase assays .

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